

# Commercial Suppliers and Technical Guide: 2-Bromothiophene-3-carbonitrile

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## Compound of Interest

Compound Name: 2-Bromothiophene-3-carbonitrile

Cat. No.: B1280767

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-bromothiophene-3-carbonitrile**, a key building block in the synthesis of various heterocyclic compounds of medicinal interest. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its application in drug discovery through relevant signaling pathways and experimental workflows.

## Commercial Sourcing of 2-Bromothiophene-3-carbonitrile

A variety of chemical suppliers offer **2-bromothiophene-3-carbonitrile**, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several key vendors. It is important to note that pricing and availability are subject to change, and researchers should confirm the details with the respective suppliers.

Supplier	CAS Number	Purity	Available Quantities
Thermo Scientific	56182-43-5	97%	250 mg, 1 g
ChemScene	56182-43-5	≥98%	Inquire for details
J & K SCIENTIFIC LTD.	56182-43-5	97%	250 mg
Shanghai Jian Chao Chemical Technology Co., Ltd.	56182-43-5	98%	g, kg
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.	56182-43-5	95+%	1 g, 5 g, 10 g

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrNS
Molecular Weight	188.05 g/mol <a href="#">[1]</a>
Appearance	Solid
SMILES	<chem>N#Cc1cccc(Br)s1</chem>
InChI Key	GHMDOVNPFWGFSZ-UHFFFAOYSA-N <a href="#">[2]</a>

## Experimental Protocols

**2-Bromothiophene-3-carbonitrile** is a versatile intermediate, particularly in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant interest in drug discovery due to their kinase inhibitory activities.

### Protocol 1: Synthesis of 2-Bromothiophene-3-carbonitrile from Thiophene

This protocol is a general representation of the bromination of a thiophene derivative.

Materials:

- Thiophene
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Ice bath
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- Dissolve thiophene in DMF in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-bromothiophene-3-carbonitrile**.

## Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidine Derivative via Suzuki Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- **2-Bromothiophene-3-carbonitrile**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-dioxane, toluene, DMF) with water
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for air-sensitive reactions

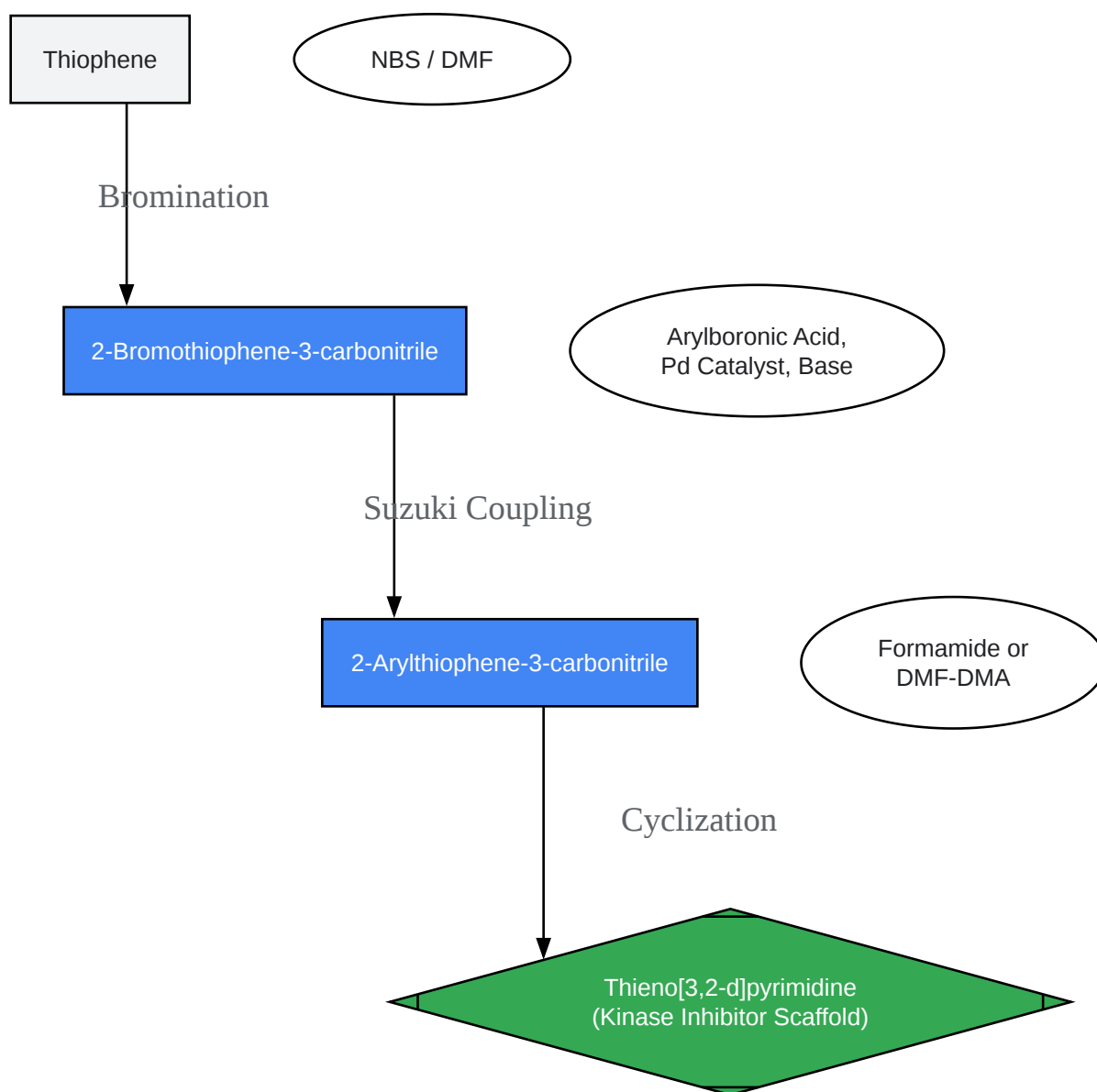
Procedure:

- To a Schlenk flask under an inert atmosphere, add **2-bromothiophene-3-carbonitrile** (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
- Add the palladium catalyst (0.01-0.05 equivalents).
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS.

- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired 2-arylthiophene-3-carbonitrile intermediate.
- This intermediate can then be further cyclized to the thieno[3,2-d]pyrimidine core through reactions with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

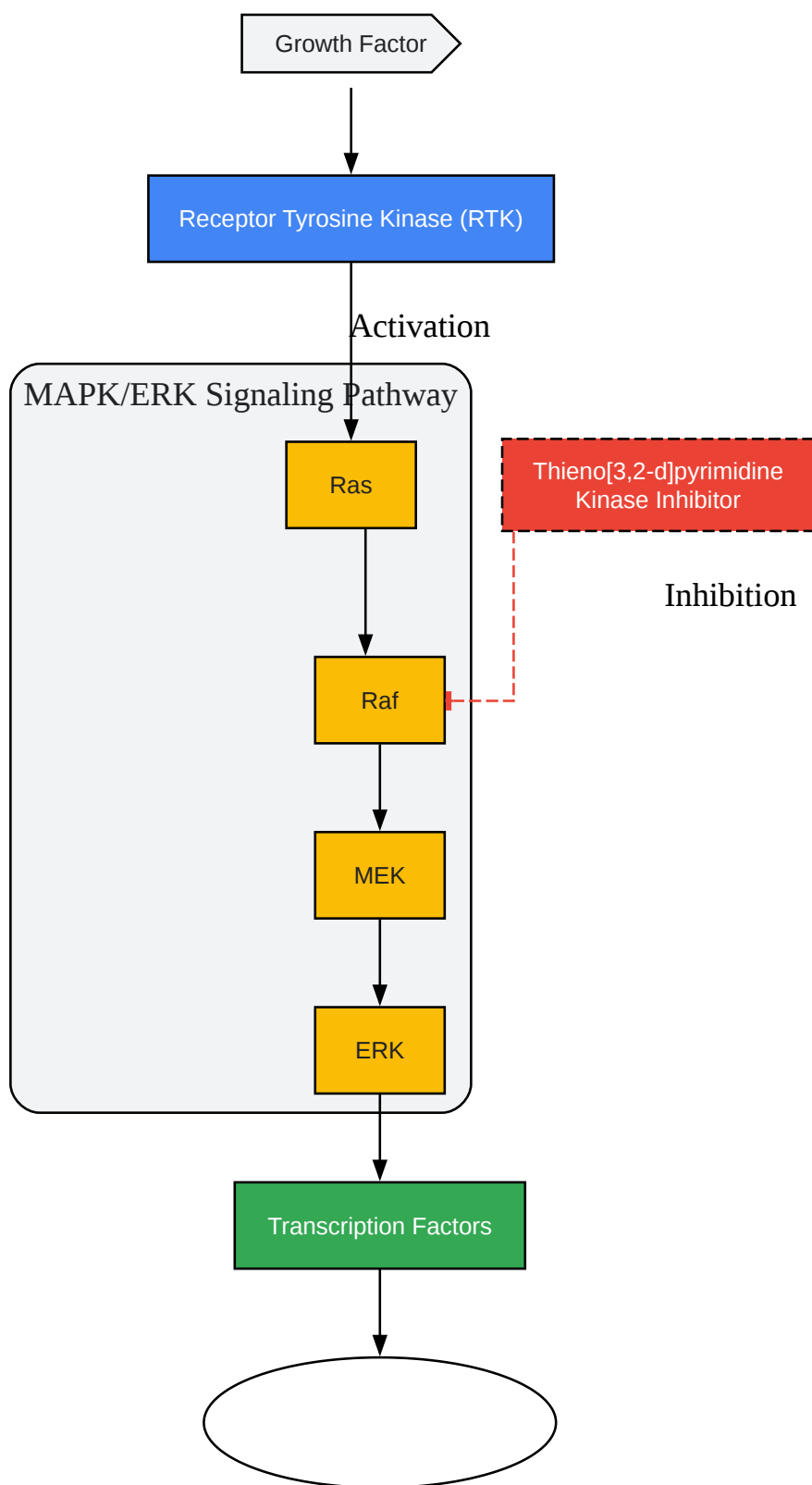
## Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of **2-bromothiophene-3-carbonitrile** in drug discovery.



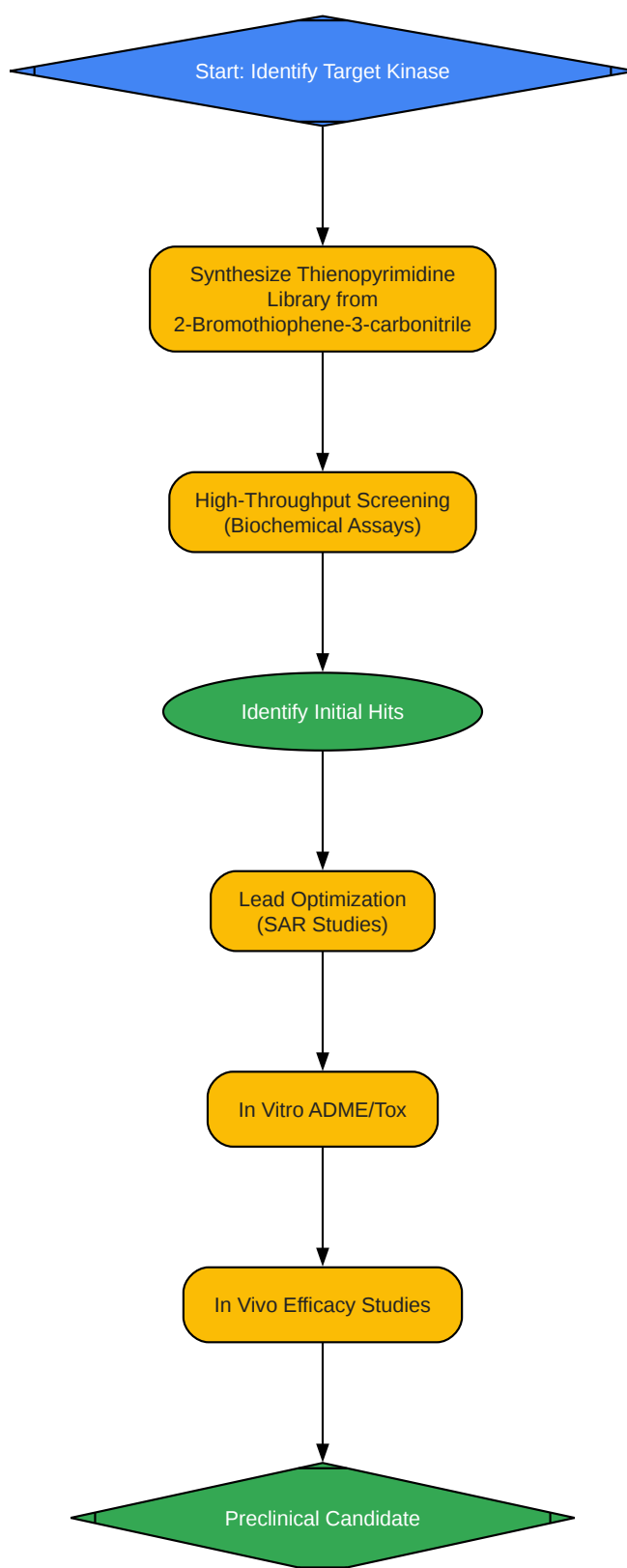
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Caption: Synthetic pathway from thiophene to a thieno[3,2-d]pyrimidine scaffold.



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Caption: Inhibition of the MAPK/ERK signaling pathway by a thienopyrimidine kinase inhibitor.



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Caption: Drug discovery workflow utilizing **2-bromothiophene-3-carbonitrile** derivatives.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide: 2-Bromothiophene-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280767#commercial-suppliers-of-2-bromothiophene-3-carbonitrile]

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